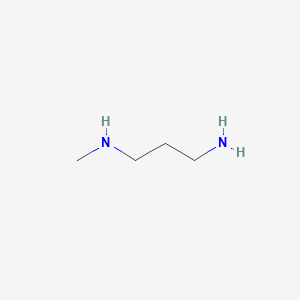

N-Metil-1,3-propandiamina

Descripción general

Descripción

N-Methyl-1,3-propanediamine is an organic compound with the molecular formula C4H12N2. It is a colorless liquid with a strong ammonia-like odor. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various organic compounds such as amino acids, amines, and pyrrole derivatives .

Aplicaciones Científicas De Investigación

N-Methyl-1,3-propanediamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as an intermediate in the synthesis of biologically active compounds.

Medicine: It is used in the development of pharmaceuticals and therapeutic agents.

Industry: It is employed in the production of polymers, resins, and other industrial chemicals

Mecanismo De Acción

Target of Action

N-Methyl-1,3-propanediamine is an organic compound that serves as an intermediate in organic synthesis . It is used in the preparation of various organic compounds, such as amino acids and pyrrole compounds . .

Biochemical Pathways

N-Methyl-1,3-propanediamine is involved in the synthesis of various organic compounds, such as amino acids and pyrrole compounds . The specific biochemical pathways affected by N-Methyl-1,3-propanediamine would therefore depend on the particular synthesis process in which it is used.

Result of Action

The result of N-Methyl-1,3-propanediamine’s action is the formation of new organic compounds, such as amino acids and pyrrole compounds . These compounds may have various molecular and cellular effects, depending on their specific structures and properties.

Action Environment

The action of N-Methyl-1,3-propanediamine can be influenced by various environmental factors. For example, its reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals. It is also important to note that N-Methyl-1,3-propanediamine is a corrosive and irritating chemical, and it should be handled with care to avoid contact with the eyes and skin .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of N-Methyl-1,3-propanediamine typically involves a two-step reaction process:

Reaction of Propylene Glycol with Formaldehyde: Propylene glycol reacts with formaldehyde to produce 2-methoxy-1,3-propanediol.

Reaction with Ammonia: In the presence of a base, 2-methoxy-1,3-propanediol reacts with ammonia to form N-Methyl-1,3-propanediamine.

Industrial Production Methods

Industrial production methods for N-Methyl-1,3-propanediamine are similar to the synthetic routes mentioned above, but they are optimized for large-scale production. This involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

N-Methyl-1,3-propanediamine undergoes various types of chemical reactions, including:

Neutralization: It neutralizes acids in exothermic reactions to form salts and water.

Substitution Reactions: It can participate in substitution reactions with halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.

Common Reagents and Conditions

Acids: Commonly used acids include hydrochloric acid and sulfuric acid.

Bases: Sodium hydroxide and potassium hydroxide are frequently used bases.

Solvents: Water and organic solvents like ethanol and methanol are commonly used.

Major Products

The major products formed from these reactions include various salts, amines, and other organic compounds depending on the specific reagents and conditions used .

Comparación Con Compuestos Similares

Similar Compounds

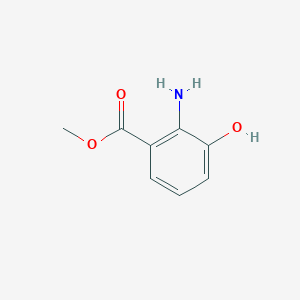

3-Aminopropylamine: Similar in structure but lacks the methyl group on the nitrogen atom.

N,N-Dimethyl-1,3-propanediamine: Contains two methyl groups on the nitrogen atom instead of one

Uniqueness

N-Methyl-1,3-propanediamine is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the methyl group on the nitrogen atom enhances its nucleophilicity compared to 3-aminopropylamine, making it more reactive in certain chemical reactions .

Propiedades

IUPAC Name |

N'-methylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c1-6-4-2-3-5/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJABUZHRJTCAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Record name | 3-METHYLAMINOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20616 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064201 | |

| Record name | N-Methyl-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-methylaminopropylamine is a dark amber liquid. (NTP, 1992) | |

| Record name | 3-METHYLAMINOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20616 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

282 to 286 °F at 760 mmHg (NTP, 1992) | |

| Record name | 3-METHYLAMINOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20616 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

96 °F (NTP, 1992) | |

| Record name | 3-METHYLAMINOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20616 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 3-METHYLAMINOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20616 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.844 (NTP, 1992) - Less dense than water; will float | |

| Record name | 3-METHYLAMINOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20616 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6291-84-5 | |

| Record name | 3-METHYLAMINOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20616 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6291-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1,3-propanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-1,3-propanediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine, N1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyl-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopropylmethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-1,3-PROPANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YP367238K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

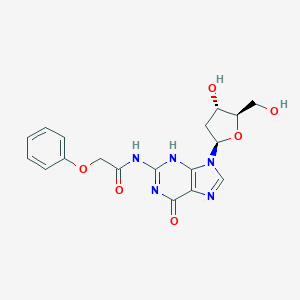

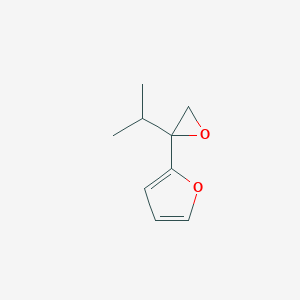

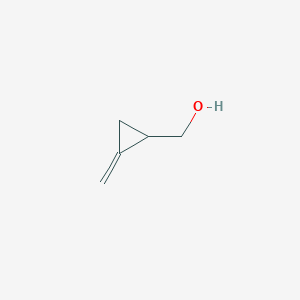

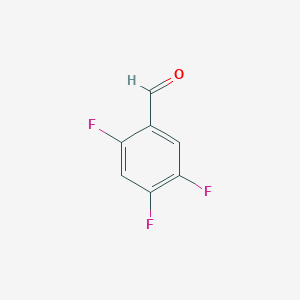

Feasible Synthetic Routes

ANone: N-Methyl-1,3-propanediamine has the molecular formula C4H12N2 and a molecular weight of 88.15 g/mol.

ANone: Yes, various spectroscopic techniques have been employed to characterize N-Methyl-1,3-propanediamine and its derivatives. These include:

- FTIR: This technique helps identify functional groups present in the molecule, such as primary and secondary amines. [, , , ]

- NMR (1H, 13C, 31P): NMR spectroscopy provides detailed information about the structure and bonding environment of the molecule. [, , , , ]

- Mass Spectrometry (ESI-MS): This technique determines the molecular weight and fragmentation pattern of the molecule, aiding in structural elucidation. [, , ]

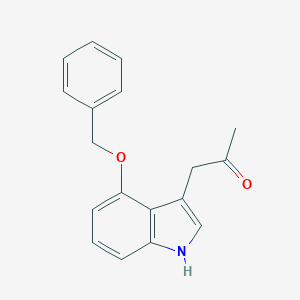

A: N-Methyl-1,3-propanediamine serves as a valuable monomer in synthesizing hyperbranched polymers. It reacts with diacrylates or divinyl sulfone via Michael addition polymerization, forming poly(ester amine)s or poly(sulfone amine)s. [, , , ]

ANone: The properties of the resulting polymers are influenced by factors like:

- Feed Ratio: Varying the ratio of N-Methyl-1,3-propanediamine to the diacrylate or divinyl sulfone monomer impacts the degree of branching and molecular weight of the polymer. [, , ]

- Solvent: The choice of solvent can influence the reaction rate and potentially lead to gelation in certain cases. For example, gelation was observed when synthesizing poly(sulfone amine)s in water with a specific feed ratio. []

ANone: N-Methyl-1,3-propanediamine finds applications in diverse fields:

- CO2 Capture: N-Methyl-1,3-propanediamine acts as an activator in aqueous N,N-diethylethanolamine solutions, significantly enhancing CO2 absorption rates. This property makes it a potential candidate for carbon capture technologies. [, , ]

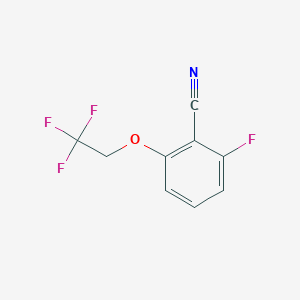

- Drug Development: Derivatives of N-Methyl-1,3-propanediamine are being explored in drug development, particularly as key intermediates in synthesizing triplex DNA-specific intercalators. [, ]

- Biodegradable Nanomaterials: Lipid-like compounds containing N-Methyl-1,3-propanediamine demonstrate potential in delivering Cas9 mRNA for gene editing applications. []

- Toughening Agents: Hyperbranched poly(ester amine)s incorporating N-Methyl-1,3-propanediamine show promise as toughening agents for epoxy resins, improving their impact resistance and mechanical properties. []

- Polyurethane Catalyst: N-Methyl-1,3-propanediamine is used in the synthesis of N-[2-(2-dimethylaminoethoxy)ethyl]-N-methyl-1,3-propanediamine, a catalyst in polyurethane production. []

ANone: Various analytical techniques are used to quantify N-Methyl-1,3-propanediamine and its derivatives:

- Gas Chromatography (GC): This technique coupled with electron capture detection allows for the determination of morantel-related residues, which metabolize to N-Methyl-1,3-propanediamine, in bovine milk and liver. [, ]

- Liquid Chromatography (LC-MS/MS): This highly sensitive method enables the detection and quantification of N-Methyl-1,3-propanediamine in complex matrices like bovine muscle. []

- Ultra-High Performance Liquid Chromatography (UHPLC-Q-TOF-MS): This technique allows for the separation and quantification of N-Methyl-1,3-propanediamine-containing polyurethane catalysts in polyether polyols. []

ANone: Yes, computational chemistry plays a vital role in understanding the properties and behavior of N-Methyl-1,3-propanediamine:

- Modeling CO2 Capture: Computational models, such as the Extended UNIQUAC framework, have been developed to predict the CO2 absorption behavior of N-Methyl-1,3-propanediamine solutions. []

- Structure-Activity Relationships: Structural modifications to N-Methyl-1,3-propanediamine influence its reactivity and properties. For instance, altering the length of the alkyl chain between the amine groups in diamines used for poly(sulfone amine) synthesis impacts the crystallinity of the resulting polymers. []

ANone: N-Methyl-1,3-propanediamine acts as a ligand, forming various complexes with metal ions like Cu(II), Ni(II), and Co(III). These complexes exhibit diverse structural features:

- Azido-bridged chains: N-Methyl-1,3-propanediamine coordinates with Cu(II) and Ni(II) ions, forming chains bridged by azide anions. These complexes display interesting magnetic properties. []

- Thiocyanato-bridged heterobimetallic complexes: N-Methyl-1,3-propanediamine coordinates with Cu(II) ions, which further bridge with Cr(III) ions via thiocyanate ligands, forming heteropolynuclear complexes. []

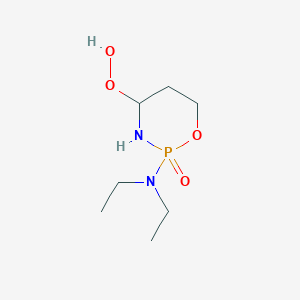

- Spiro and Ansa Derivatives of Cyclotriphosphazene: N-Methyl-1,3-propanediamine reacts with hexachlorocyclotriphosphazene, yielding various spiro, spiroansa, and dispiroansa derivatives. These compounds display unique structural and stereoisomeric features. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate](/img/structure/B50672.png)